molecular formula C14H19N5O3S B2917435 N,N-dimethyl-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-sulfonamide CAS No. 2034250-08-1

N,N-dimethyl-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-sulfonamide

Cat. No. B2917435
M. Wt: 337.4
InChI Key: KCSHANZFXHZTIC-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. It also includes studying the compound’s stability, reactivity, and acidity or basicity.


Scientific Research Applications

Synthesis and Structural Analysis

Sulfonamide-derived compounds, including those related to N,N-dimethyl-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-sulfonamide, have been extensively studied for their synthesis and structural properties. For example, sulfonamide-derived new ligands and their transition metal complexes have been synthesized, characterized, and analyzed via X-ray diffraction, revealing insights into their bonding and structure, with applications ranging from biological activity to material science (Chohan & Shad, 2011).

Antibacterial and Antifungal Applications

Compounds containing the sulfonamido moiety have demonstrated significant antibacterial and antifungal activities. Novel heterocyclic compounds incorporating a sulfonamido group have shown high antibacterial effectiveness against various strains, indicating their potential as antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Antioxidant and Antiacetylcholinesterase Activities

Sulfonamide derivatives of dopamine-related compounds have been synthesized and tested for their antioxidant activities, with some showing significant inhibition on linoleic acid peroxidation and acetylcholinesterase (AChE) activity, suggesting their potential in treating diseases related to oxidative stress and AChE inhibition (Göçer et al., 2013).

Environmental Impact and Degradation

The environmental persistence and degradation of sulfonamide antibiotics, including those structurally related to N,N-dimethyl-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-sulfonamide, have been studied. Research on Microbacterium sp. strain BR1 has unveiled an unusual degradation pathway initiated by ipso-hydroxylation, highlighting the ecological implications and potential for bioremediation strategies (Ricken et al., 2013).

Anticancer Activity

The synthesis and evaluation of sulfonamide 1,2,3-triazole derivatives as antitumor agents have provided new avenues for cancer treatment. Some of these novel series have shown significant anticancer activity, underscoring the therapeutic potential of sulfonamide derivatives in oncology (Elgogary, Khidre, & El-Telbani, 2020).

Safety And Hazards

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Future Directions

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Please note that the availability of this information depends on the extent of research done on the compound. For a newly synthesized or less-studied compound, some of this information may not be available. Always refer to reliable sources for information and follow safety guidelines when handling chemical compounds.


properties

IUPAC Name

N,N-dimethyl-3-[4-(phenoxymethyl)triazol-1-yl]azetidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3S/c1-17(2)23(20,21)18-9-13(10-18)19-8-12(15-16-19)11-22-14-6-4-3-5-7-14/h3-8,13H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSHANZFXHZTIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CC(C1)N2C=C(N=N2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-sulfonamide

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